molecular formula C14H19NO4 B2667351 N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide CAS No. 1914264-05-3

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2667351
CAS No.: 1914264-05-3
M. Wt: 265.309
InChI Key: WEGOPQMSOGSNRJ-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxyoxolan ring, a methylphenoxy group, and an acetamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Hydroxyoxolan Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Attachment of the Methylphenoxy Group: This step involves the reaction of the hydroxyoxolan intermediate with a methylphenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with an acetamide precursor, typically under mild heating and in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The methylphenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, KCN) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring and methylphenoxy group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide
  • N-[(3-hydroxyoxolan-3-yl)methyl]-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyoxolan ring, in particular, is a rare feature that differentiates it from many other compounds.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-11-3-2-4-12(7-11)19-8-13(16)15-9-14(17)5-6-18-10-14/h2-4,7,17H,5-6,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOPQMSOGSNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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